1-(4-Bromophenyl)-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione
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Overview
Description
1-(4-Bromophenyl)-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione is a complex organic compound that features a bromophenyl group, a pyrrolidine-2,5-dione core, and a pyridin-2-yl piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step often involves a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the Pyridin-2-yl Piperazine Moiety: This can be done through nucleophilic substitution reactions where the piperazine ring is introduced to the pyrrolidine-2,5-dione core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-Bromophenyl)-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: Used as a probe to study receptor-ligand interactions and signal transduction pathways.
Industrial Applications: Employed in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets such as receptors or enzymes. The bromophenyl group and the pyridin-2-yl piperazine moiety play crucial roles in binding to these targets, modulating their activity, and influencing downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromophenyl)pyrrolidine-2-one
- 1-(4-Bromophenyl)pyrrolidine
Uniqueness
1-(4-Bromophenyl)-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione is unique due to the presence of both the pyrrolidine-2,5-dione core and the pyridin-2-yl piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O2/c20-14-4-6-15(7-5-14)24-18(25)13-16(19(24)26)22-9-11-23(12-10-22)17-3-1-2-8-21-17/h1-8,16H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQNOUHYLDOJDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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